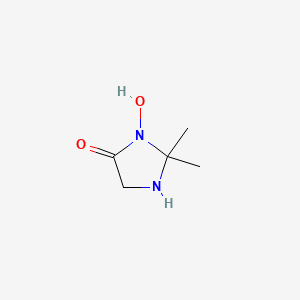

4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

Description

Significance of Imidazolidinone Frameworks in Chemical Research

Imidazolidinones are a class of five-membered heterocyclic compounds that are structurally related to imidazolidine. wikipedia.org This chemical scaffold is of considerable interest in multiple areas of chemical research due to its presence in a wide array of biologically active molecules and its utility as a synthetic tool. wikipedia.orgmdpi.com In medicinal chemistry, the imidazolidinone core is a recurring motif in pharmaceuticals with diverse therapeutic applications, including antiviral agents against HIV, Hepatitis C Virus (HCV), and Dengue virus, as well as anticancer compounds. researchgate.netnih.gov Several approved drugs, such as the antibiotic azlocillin (B1666447) and the antihypertensive imidapril, feature this heterocyclic system. wikipedia.org

Beyond their biological activity, imidazolidinones have gained prominence in the field of asymmetric organocatalysis. rsc.org Chiral imidazolidinones, famously developed by MacMillan, act as powerful catalysts by forming iminium ions with α,β-unsaturated aldehydes, which lowers the substrate's LUMO (Lowest Unoccupied Molecular Orbital) and enables a variety of stereoselective transformations. wikipedia.orgrsc.org This catalytic strategy has been employed in numerous enantioselective reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and the synthesis of complex natural products. rsc.orgnih.gov Furthermore, these heterocycles serve as valuable chiral auxiliaries and intermediates in organic synthesis. mdpi.comnih.gov Their applications also extend to materials science and agrochemicals, highlighting the versatility of the imidazolidinone framework. numberanalytics.com

Rationale for Focused Investigation on 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

The specific compound, 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-, warrants focused investigation primarily due to its interesting synthetic and structural characteristics. Research has demonstrated a regioselective synthesis for this compound through the condensation of glycine (B1666218) hydroxamic acid with acetone (B3395972). rsc.orgresearchgate.net This method is a specific example of a more general approach for creating 3-hydroxyimidazolidin-4-ones by reacting α-amino hydroxamic acids with aldehydes or ketones. clockss.org

A particularly noteworthy finding, and a strong rationale for its study, is the compound's unusual crystallization behavior. rsc.orgresearchgate.net Although the molecule itself is achiral, it crystallizes from an acetone solution as chiral crystals. rsc.org X-ray diffraction analysis revealed that these crystals belong to the chiral space group P2₁2₁2₁ and are composed of an ordered arrangement of enantiomeric conformations. rsc.orgresearchgate.net This phenomenon of spontaneous resolution upon crystallization from an achiral compound is a subject of significant academic interest in the fields of crystallography and supramolecular chemistry. The study of such systems provides valuable insights into the principles of molecular recognition and the origins of homochirality.

| Property | Value |

| IUPAC Name | 3-hydroxy-2,2-dimethylimidazolidin-4-one |

| Molecular Formula | C₅H₁₀N₂O₂ |

| Synthesis | Condensation of glycine hydroxamic acid with acetone rsc.org |

| Crystallization | Forms chiral crystals from an achiral state rsc.org |

| Crystal System | Orthorhombic rsc.org |

| Space Group | P2₁2₁2₁ rsc.org |

Overview of Current Academic Landscapes in Heterocyclic Systems

Heterocyclic chemistry is one of the most extensive and rapidly advancing branches of organic chemistry. mdpi.com The field is crucial for the development of pharmaceuticals, functional materials, and agrochemicals, owing to the widespread occurrence of heterocyclic motifs in nature and in synthetically designed functional molecules. mdpi.commdpi.com

Current research is heavily focused on the development of novel, more efficient, and sustainable synthetic methodologies. numberanalytics.com This includes the broad implementation of metal catalysis and organocatalysis to construct and functionalize heterocyclic rings. mdpi.com There is also a significant push towards "green chemistry" approaches to minimize environmental impact. numberanalytics.com Another major trend is the exploration of new applications for heterocyclic compounds in emerging areas such as nanotechnology and biotechnology. numberanalytics.comnumberanalytics.com Furthermore, the landscape of heterocyclic chemistry is being transformed by the integration of computational tools, including machine learning and artificial intelligence, which are increasingly used to design new synthetic pathways and predict the properties and activities of novel compounds. numberanalytics.comnumberanalytics.com

Scope and Objectives of the Research Review

The scope of this article is to provide a focused and scientifically rigorous review of the chemical compound 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-. The primary objective is to synthesize and present academic literature pertaining to this specific molecule. This review is structured to first establish the importance of the broader imidazolidinone chemical family, then to detail the specific synthetic and crystallographic findings that make 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- a subject of scientific interest. It also aims to place this specific research within the context of the dynamic and evolving field of heterocyclic chemistry. The content strictly adheres to the outlined topics, focusing solely on the chemical and academic aspects of the compound.

Structure

3D Structure

Properties

CAS No. |

485402-09-3 |

|---|---|

Molecular Formula |

C5H10N2O2 |

Molecular Weight |

130.15 g/mol |

IUPAC Name |

3-hydroxy-2,2-dimethylimidazolidin-4-one |

InChI |

InChI=1S/C5H10N2O2/c1-5(2)6-3-4(8)7(5)9/h6,9H,3H2,1-2H3 |

InChI Key |

BWNBUCRIRXBFLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NCC(=O)N1O)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Imidazolidinone, 3 Hydroxy 2,2 Dimethyl and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-, the most direct retrosynthetic disconnection involves breaking the two C-N bonds formed during the final cyclization step.

A primary retrosynthetic approach identifies glycine (B1666218) hydroxamic acid and acetone (B3395972) as the key precursors. This disconnection is based on a known regioselective condensation reaction. The logic involves the formation of an imine between the primary amine of glycine hydroxamic acid and the carbonyl group of acetone, followed by an intramolecular cyclization where the hydroxamic acid nitrogen attacks the imine carbon.

Figure 1: Primary Retrosynthetic Disconnection

An alternative retrosynthetic pathway considers the formation of the imidazolidinone ring from a diamine precursor. This would involve disconnecting the C4-N3 and C2-N1 bonds. This approach suggests a 1,2-diamine derivative as a key intermediate, which could be cyclized with a carbonylating agent. However, for the specific target molecule with its 3-hydroxy and 2,2-dimethyl substitution pattern, the first approach is more direct and has been experimentally validated. beilstein-journals.orgresearchgate.net

The key precursors for the most efficient synthesis are therefore:

Glycine hydroxamic acid: This provides the backbone of the imidazolidinone ring and the essential 3-hydroxy group.

Acetone: This serves as the source of the 2,2-dimethyl functionality.

Established Synthetic Routes to the Core Imidazolidinone Structure

The synthesis of the imidazolidinone core can be achieved through various established methods. These routes generally involve the formation of the five-membered ring through cyclization reactions and the introduction of specific functional groups.

Cyclization Reactions for Ring Formation

The most direct and regioselective synthesis of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- is achieved through the condensation of glycine hydroxamic acid with acetone. This reaction typically proceeds under mild conditions and leads to the desired product in good yield. beilstein-journals.orgresearchgate.net

Table 1: Synthesis of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

| Glycine hydroxamic acid | Acetone | Acetone solution | 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- | High | beilstein-journals.orgresearchgate.net |

More general methods for the formation of the imidazolidinone ring include:

From 1,2-diamines: The reaction of a 1,2-diamine with a carbonylating agent, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), is a common method for synthesizing imidazolidin-2-ones. rsc.org

Aza-Heck Cyclizations: Palladium-catalyzed aza-Heck reactions can be employed to cyclize N-phenoxy ureas with pendant alkenes, forming unsaturated imidazolidinones. nih.gov

Intramolecular Hydroamidation: The base-catalyzed intramolecular hydroamidation of propargylic ureas offers a route to imidazolidin-2-ones under ambient conditions. acs.org

Functional Group Interconversions Leading to 3-hydroxy and 2,2-dimethyl Moieties

In the specific case of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-, the key functional groups are introduced concurrently during the cyclization reaction. The condensation of glycine hydroxamic acid with acetone directly installs the 3-hydroxy group (from the hydroxamic acid) and the 2,2-dimethyl group (from acetone) in a single, regioselective step. beilstein-journals.orgresearchgate.net

For the synthesis of other imidazolidinone analogs, functional group interconversions could be employed. For instance, an N-H imidazolidinone could be hydroxylated, or a methylene (B1212753) group at the 2-position could be dimethylated, though these are generally less direct routes than starting with the appropriately functionalized precursors.

Stereocontrolled Synthesis of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

The target molecule, 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-, is achiral. However, the introduction of a substituent at the 5-position from a chiral alpha-amino acid would create a chiral center. The stereocontrolled synthesis of such analogs is of significant interest. It has been noted that while the target molecule is achiral, it can crystallize as chiral crystals. beilstein-journals.orgresearchgate.net

Diastereoselective Approaches

A diastereoselective synthesis of analogs of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- can be envisioned by starting with a chiral α-amino hydroxamic acid instead of glycine hydroxamic acid. For example, the condensation of L-alanine hydroxamic acid with acetone would be expected to yield (5S)-3-hydroxy-2,2,5-trimethylimidazolidin-4-one. The stereochemistry at the 5-position would be dictated by the chirality of the starting amino acid.

Table 2: Proposed Diastereoselective Synthesis of Imidazolidinone Analogs

| Chiral Starting Material | Reactant | Expected Product |

| L-Alanine hydroxamic acid | Acetone | (5S)-3-hydroxy-2,2,5-trimethylimidazolidin-4-one |

| L-Valine hydroxamic acid | Acetone | (5S)-5-isopropyl-3-hydroxy-2,2-dimethylimidazolidin-4-one |

| L-Phenylalanine hydroxamic acid | Acetone | (5S)-5-benzyl-3-hydroxy-2,2-dimethylimidazolidin-4-one |

Enantioselective Methodologies

The enantioselective synthesis of chiral imidazolidinones, where the chirality is not derived from a chiral precursor but is induced by a catalyst, is a more challenging but highly valuable endeavor. While a direct enantioselective synthesis of the target molecule is not applicable due to its achiral nature, the synthesis of chiral imidazolidinone derivatives using enantioselective methods has been reported and provides a conceptual framework.

Chiral imidazolidin-4-one (B167674) derivatives have been synthesized and utilized as chiral ligands in copper(II)-catalyzed asymmetric Henry reactions, demonstrating high enantioselectivity. beilstein-journals.orgresearchgate.netbeilstein-archives.org These ligands, often derived from chiral amino acids, create a chiral environment around the metal center, which then directs the stereochemical outcome of the reaction.

For a hypothetical enantioselective synthesis of a chiral 3-hydroxy-imidazolidin-4-one analog, one could consider a catalyzed cyclization of a prochiral precursor. For example, a Lewis acid or Brønsted acid catalyst bearing chiral ligands could potentially catalyze the cyclization of a suitable precursor in an enantioselective manner. Research in the asymmetric synthesis of related heterocyclic systems suggests that catalysts based on transition metals with chiral ligands or chiral phosphoric acids could be effective. rsc.org

Catalytic Strategies in the Synthesis of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

Catalytic methods offer efficient and selective routes to complex molecules like 4-imidazolidinone, 3-hydroxy-2,2-dimethyl-. Both homogeneous and heterogeneous catalysis have been extensively explored for the synthesis of the core imidazolidinone structure, and these strategies can be adapted for the synthesis of the target molecule.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides high selectivity and mild reaction conditions for the synthesis of imidazolidinone derivatives. Palladium-based catalysts are particularly prominent in this area. For instance, palladium-catalyzed aza-Heck cyclizations of N-phenoxy ureas onto pendant alkenes have been developed for the synthesis of unsaturated, unprotected imidazolidinones. nih.gov This method is notable for its tolerance of a wide range of functional groups and its ability to produce imidazolidinones with a free N-H group, which could potentially be oxidized to the desired N-hydroxy functionality in a subsequent step. nih.gov

Another significant advancement is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of imidazolidinone-derived β-amidoesters. This has been successfully applied to create enantioenriched gem-disubstituted 4-imidazolidinones. nih.gov This methodology is highly relevant for the synthesis of 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- due to its demonstrated success in constructing the gem-disubstituted carbon at the 5-position (equivalent to the 2-position in the target compound's nomenclature). nih.gov The reaction proceeds with high yield and enantioselectivity, offering a pathway to chiral analogs. nih.gov

Table 1: Examples of Homogeneous Catalysis for Imidazolidinone Synthesis

| Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|

| Palladium with PhMgBr | N-phenoxy ureas with pendant alkenes | Unsaturated, unprotected imidazolidinones | Mild conditions, broad functional group tolerance. nih.gov |

| Palladium with chiral ligands | Imidazolidinone-derived β-amidoesters | Enantioenriched gem-disubstituted 4-imidazolidinones | High yield and enantioselectivity, access to chiral derivatives. nih.gov |

| Copper(II) with bidentate oxazoline (B21484) ligands | N-alkenyl ureas | Chiral imidazolidinones | Asymmetric intramolecular cyclization with high enantioselectivity. mdpi.com |

Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reusability, which are key tenets of sustainable chemistry. For the synthesis of imidazolidinone structures, several heterogeneous systems have been reported.

Palladium nanoaggregates supported on alumina (B75360) (Pd/Al2O3) have been effectively used for the synthesis of imidazolones from N,N'-disubstituted ureas and 1,2-diols through a dehydrogenative condensation. acs.org While this produces an unsaturated analog, the underlying principle of using a supported metal catalyst for C-N bond formation is applicable. The catalyst's design, combining the dehydrogenative properties of palladium with the acidic nature of the alumina support, facilitates the multi-step reaction sequence. acs.org

Another promising approach involves the use of metal-organic frameworks (MOFs) as heterogeneous photoredox catalysts. For example, the synthesis of N-hydroxy-oxazolidinones has been achieved using MOFs, which can induce diastereoselectivity comparable to homogeneous systems. rsc.org This method, which relies on a photoredox process as the rate-limiting step, could be adapted for the intramolecular cyclization to form the N-hydroxy-imidazolidinone ring. rsc.org

Table 2: Examples of Heterogeneous Catalysis in Heterocycle Synthesis

| Catalyst System | Reaction Type | Product Type | Key Features |

|---|---|---|---|

| Pd/Al2O3 | Dehydrogenative condensation | Imidazolones | Reusable catalyst, acceptorless dehydrogenation. acs.org |

| Metal-Organic Frameworks (MOFs) | Photoredox cyclization | N-hydroxy-oxazolidinones | Heterogeneous, diastereoselective, tunable porosity and light absorption. rsc.org |

| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | Multicomponent reaction | Tetrazole derivatives | High efficiency in aqueous media, catalyst reusability. nih.gov |

Novel and Emerging Synthetic Approaches for 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

Beyond traditional catalytic methods, novel synthetic strategies are continuously being developed. A notable example is the use of hypervalent iodine compounds. The synthesis of 4-imidazolidinones from diamides and ethynyl (B1212043) benziodoxolones proceeds through a double Michael-type addition. This method represents an unprecedented reaction mode for hypervalent alkynyl iodine compounds and allows for the diastereoselective synthesis of cis-2,5-disubstituted 4-imidazolidinones from peptide-derived starting materials.

Radical cyclizations also offer a powerful tool for constructing the imidazolidinone ring. A 5-endo trig oxidative radical cyclization of Ugi three-component reaction products has been shown to rapidly generate highly decorated imidazolidinones. organic-chemistry.org This approach is valuable for creating molecular complexity in a single step.

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. chemijournal.comresearchgate.net The goal is to develop methods that are more environmentally benign, safer, and more efficient. chemijournal.com

For the synthesis of 4-imidazolidinone, 3-hydroxy-2,2-dimethyl-, green chemistry principles can be applied in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or bio-based solvents is a key strategy. mdpi.com The development of water-tolerant catalytic systems, such as the Fe3O4@SiO2-supported copper catalyst for tetrazole synthesis, demonstrates the feasibility of this approach for nitrogen heterocycles. nih.gov

Catalyst Reusability: The use of heterogeneous catalysts, as discussed in section 2.4.2, is a cornerstone of green synthesis, as it simplifies product purification and reduces waste. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is crucial. Multicomponent reactions, such as the one-pot synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives using a chitosan (B1678972) catalyst, are excellent examples of atom-economical processes. chemijournal.com

Energy Efficiency: Employing microwave irradiation or ultrasound can often accelerate reaction rates, leading to lower energy consumption compared to conventional heating. nih.gov The microwave-assisted synthesis of pyridopyrimidine-2-thiones in ionic liquids is a case in point. nih.gov

A recent study highlighted an efficient synthesis of 4-imidazolidinones from dipeptides and aldehydes under mild conditions in acetonitrile, using a stable and low-toxicity reagent, which aligns with green chemistry principles. lu.se

Table 3: Application of Green Chemistry Principles in Heterocycle Synthesis

| Green Chemistry Principle | Application Example | Reference |

|---|---|---|

| Use of Green Solvents | Synthesis of pyridopyrimidine-2-thiones in ionic liquids. | nih.gov |

| Catalyst Reusability | Pd/Al2O3 for imidazolone (B8795221) synthesis. | acs.org |

| Atom Economy | Multicomponent synthesis of 4H-pyrimido[2,1-b]benzothiazoles. | chemijournal.com |

| Energy Efficiency | Microwave-assisted synthesis of pyrido-pyrimidine-2-ones/thiones. | nih.gov |

Mechanistic Investigations of Chemical Transformations Involving 4 Imidazolidinone, 3 Hydroxy 2,2 Dimethyl

Elucidation of Reaction Pathways and Kinetic Profiles

While specific kinetic data for 3-hydroxy-2,2-dimethyl-4-imidazolidinone is scarce, studies on similar compounds, such as 2,2,5,5-tetramethylimidazolidin-4-one (B98882) (TMIO), provide insight into potential reaction pathways. nih.gov For instance, the halogenation of TMIO has been investigated, revealing distinct kinetic and thermodynamic products. nih.gov This suggests that reactions involving the nitrogen atoms of the imidazolidinone ring are probable.

A plausible reaction for the formation of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- is the regioselective condensation of glycine (B1666218) hydroxamic acid with acetone (B3395972). rsc.orgresearchgate.net The kinetic and thermodynamic control of such reactions would be crucial in determining the yield and purity of the final product.

Table 1: Potential Reaction Parameters for Imidazolidinone Synthesis

| Parameter | Value/Condition | Implication on Reaction Profile |

| Catalyst | p-Toluenesulfonic acid | Facilitates cyclization of aminoacetamides with carbonyls. clockss.org |

| Solvent | Methanol (B129727), Water, Chloroform (B151607) | Can influence tautomerization and product stability. clockss.orgnih.gov |

| Temperature | Reflux | Often required to overcome activation energy barriers. clockss.org |

Characterization of Transition States and Intermediates

The characterization of transition states and intermediates is fundamental to understanding reaction mechanisms. In the context of imidazolidinone chemistry, computational models are invaluable. For the formation of regioisomeric imidazolidin-2-ones, quantum chemistry calculations have been used to determine the relative energies of iminium ion intermediates, which explains the observed regioselectivity. nih.gov

Proton Transfer Mechanisms in Reactivity

Proton transfer is a key mechanistic step in many reactions involving imidazolidinones. In the acid-catalyzed synthesis of imidazolidin-2-ones, protonation of a urea (B33335) oxygen atom is a critical initial step, leading to the formation of a more stable oxonium ion intermediate. nih.gov Subsequent intramolecular reactions and deprotonation-protonation steps guide the reaction toward the final product. nih.gov

For 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-, the nitrogen atoms in the ring and the oxygen of the carbonyl and hydroxyl groups are all potential sites for protonation. The specific site of protonation will depend on the reaction conditions (e.g., pH) and the relative basicity of these atoms. Proton transfer can facilitate ring-opening, ring-closing, and tautomerization reactions.

Nucleophilic and Electrophilic Activation Mechanisms

The imidazolidinone ring contains both nucleophilic and electrophilic centers, allowing for a variety of activation mechanisms. The nitrogen atoms can act as nucleophiles, particularly in their deprotonated form. For instance, the synthesis of N-halamine compounds involves the nucleophilic attack of a nitrogen atom on a halogen. nih.gov

Conversely, the carbonyl carbon is an electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to many of the synthetic routes to imidazolidinone derivatives. Furthermore, the introduction of substituents can modulate the nucleophilicity and electrophilicity of the ring system. In the synthesis of gem-disubstituted 4-imidazolidinones, a palladium-catalyzed decarboxylative asymmetric allylic alkylation was employed, highlighting the potential for transition-metal-catalyzed activation. nih.gov

Influence of Solvent and Temperature on Reaction Mechanisms

Solvent and temperature play a critical role in the reaction mechanisms of imidazolidinones. Solvation effects can significantly influence the stability of reactants, intermediates, and transition states. For example, the tautomerization of 2,2,5,5-tetramethylimidazolidin-4-one (TMIO) has been studied in both water and chloroform, with computational models like the CPCM solvation model used to account for solvent effects. nih.gov

Temperature can affect both the rate and the selectivity of a reaction. Higher temperatures, such as reflux conditions, are often necessary to drive reactions to completion, as seen in the p-toluenesulfonic acid-catalyzed synthesis of imidazolidin-4-ones. clockss.org Temperature can also influence the equilibrium between kinetic and thermodynamic products.

Table 2: Influence of Solvent and Temperature on Imidazolidinone Reactions

| Factor | Effect on Mechanism | Example |

| Solvent Polarity | Stabilizes charged intermediates and transition states. | Water and chloroform show different effects on TMIO tautomerization. nih.gov |

| Temperature | Affects reaction rate and product distribution (kinetic vs. thermodynamic control). | Refluxing in methanol is used for the synthesis of certain imidazolidin-4-ones. clockss.org |

Isotopic Labeling Studies for Mechanistic Pathway Discrimination

For example, labeling the oxygen of the hydroxyl group with ¹⁸O could help to determine its role in intramolecular versus intermolecular reactions. Similarly, deuterium (B1214612) labeling at various positions on the ring could provide insights into proton transfer mechanisms and the involvement of specific C-H or N-H bonds in rate-determining steps. Such studies have been instrumental in understanding mechanisms in related heterocyclic systems.

Advanced Spectroscopic and Crystallographic Studies of 4 Imidazolidinone, 3 Hydroxy 2,2 Dimethyl

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Dynamics

While the definitive assignment of the structure of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- has been confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy, detailed studies on its conformational dynamics using advanced NMR techniques are not extensively reported in the available literature. General assessments based on ¹H and ¹³C NMR are mentioned as foundational for its structural elucidation. researchgate.netresearchgate.net

Dynamic NMR for Fluxional Processes

There is no specific information available in the reviewed literature regarding the use of dynamic NMR (DNMR) to study the fluxional processes of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-. Such studies would be valuable for understanding potential conformational changes, such as ring puckering or inversion barriers, and proton exchange phenomena involving the hydroxyl and amine protons.

2D NMR for Stereochemical Assignment and Connectivity Beyond Identification

Although the fundamental connectivity of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- is established, detailed two-dimensional (2D) NMR spectroscopic data (e.g., COSY, HSQC, HMBC) for the unambiguous assignment of all proton and carbon signals and the elucidation of through-bond and through-space correlations have not been published in the accessible literature. These techniques would be instrumental in confirming the stereochemical relationships and providing a more profound understanding of its molecular structure in solution.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Interactions and Bond Vibrations

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding molecular vibrations. For 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-, while its synthesis and basic characterization have been reported, detailed and publicly available Infrared (IR) and Raman spectra are scarce.

Based on the known structure, a table of expected characteristic IR absorption bands can be compiled. However, without experimental data, these remain theoretical assignments.

Table 1: Predicted Infrared Absorption Bands for 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxy) | Stretching | 3200-3600 (Broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C=O (Amide) | Stretching | 1650-1690 |

| C-N | Stretching | 1200-1350 |

| C(CH₃)₂ (gem-dimethyl) | Bending | 1365-1385 (split) |

Electronic Circular Dichroism (ECD) for Chiroptical Properties

Despite the fact that 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- crystallizes into chiral forms, no studies utilizing Electronic Circular Dichroism (ECD) to investigate its chiroptical properties have been found in the public domain. ECD spectroscopy would be the definitive method for characterizing its enantiomeric forms in solution and correlating their absolute configurations with the observed Cotton effects.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly

The solid-state structure of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- has been successfully elucidated by single-crystal X-ray diffraction. researchgate.net The compound is synthesized as an achiral molecule, but it undergoes spontaneous resolution upon crystallization from an acetone (B3395972) solution, forming chiral crystals. researchgate.netacs.org

The key crystallographic findings are summarized below:

The crystals belong to the chiral space group P2₁2₁2₁. researchgate.net

The crystal structure consists of enantiomers of the (P,1R,3S) and (M,1S,3R) configurations. researchgate.net

This spontaneous resolution is a significant finding, indicating that the packing forces in the crystal lattice favor the segregation of enantiomers. The supramolecular assembly in the crystal is likely governed by hydrogen bonding interactions involving the hydroxyl and amide functional groups, leading to a well-ordered three-dimensional network.

Table 2: Crystallographic Data for 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| Enantiomeric Forms in Crystal | (P,1R,3S) and (M,1S,3R) | researchgate.net |

Mass Spectrometry for Fragmentation Pathway Analysis

Detailed mass spectrometric studies focusing on the fragmentation pathways of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- are not available in the reviewed scientific literature. Such an analysis, likely through techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), would provide valuable information on the stability of the molecular ion and the characteristic fragmentation patterns, aiding in its identification in complex mixtures and confirming its molecular weight.

Computational Chemistry and Theoretical Modeling of 4 Imidazolidinone, 3 Hydroxy 2,2 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 3-hydroxy-2,2-dimethyl-4-imidazolidinone. These methods provide insights into the molecule's stability, electron distribution, and sites susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Investigations of Electronic Properties

Density Functional Theory (DFT) has become a standard tool for investigating the electronic properties of imidazolidinone derivatives due to its favorable balance of computational cost and accuracy. By approximating the electron density, DFT methods can calculate a range of properties, including molecular orbital energies, electrostatic potential, and charge distribution.

For 3-hydroxy-2,2-dimethyl-4-imidazolidinone, DFT calculations would typically involve the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p). These calculations can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The distribution of electron density, often visualized through electrostatic potential maps, can identify the electron-rich and electron-poor regions of the molecule. In 3-hydroxy-2,2-dimethyl-4-imidazolidinone, the oxygen and nitrogen atoms are expected to be electron-rich, making them potential sites for electrophilic attack, while the carbonyl carbon is an electrophilic center.

Conformational Analysis and Energy Landscape Mapping

The five-membered imidazolidinone ring is not planar and can adopt various conformations. The presence of substituents, such as the hydroxyl and dimethyl groups in 3-hydroxy-2,2-dimethyl-4-imidazolidinone, further complicates the conformational landscape.

Computational methods are essential for mapping the potential energy surface of the molecule and identifying the most stable conformers. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results of such an analysis can be presented as a Ramachandran-like plot, showing the low-energy regions corresponding to stable conformers. The relative energies of these conformers, calculated using DFT or ab initio methods, indicate their population at a given temperature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For 3-hydroxy-2,2-dimethyl-4-imidazolidinone, MD simulations can be used to study its conformational dynamics, including the rates of interconversion between different conformers. Furthermore, by including explicit solvent molecules in the simulation box, the effect of the solvent on the molecule's structure and dynamics can be investigated. This is particularly relevant for understanding its behavior in biological or chemical reaction media. For instance, the hydrogen bonding interactions between the hydroxyl group of the molecule and water molecules can be explicitly modeled.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

For 3-hydroxy-2,2-dimethyl-4-imidazolidinone, the vibrational frequencies corresponding to its infrared (IR) spectrum can be calculated using DFT. The calculated frequencies, after appropriate scaling, can be compared with the experimental IR spectrum to assign the observed vibrational bands to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions is often high enough to assist in the structural elucidation of the molecule and to distinguish between different isomers or conformers.

Theoretical Studies on Reaction Mechanisms and Transition State Energetics

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For 3-hydroxy-2,2-dimethyl-4-imidazolidinone, theoretical methods can be used to study its reactivity in various chemical transformations.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT is commonly used to calculate these energetics.

Intermolecular Interaction Studies of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

The arrangement of molecules in the crystalline state and in solution is dictated by a network of intermolecular interactions. For 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-, computational and theoretical modeling, substantiated by crystallographic data, reveals the critical role of hydrogen bonding in its supramolecular assembly.

Hydrogen Bonding Networks

The crystal structure of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-, has been a subject of study, providing insight into its solid-state organization. The condensation of glycine (B1666218) hydroxamic acid with acetone (B3395972) results in the regioselective formation of this achiral cyclic hydroxamic acid. Notably, it crystallizes from an acetone solution as chiral crystals with the space group P2₁2₁2₁. rsc.org This spontaneous resolution into enantiomeric crystals is a direct consequence of the specific and directional nature of the intermolecular forces at play.

In the crystalline form, the molecules of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- are interconnected primarily through a robust network of hydrogen bonds. The key functional groups involved are the hydroxyl (-OH) group, the amide (N-H) group, and the carbonyl (C=O) group.

Based on the functional groups present in 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-, the following hydrogen bonds are anticipated to be principal in its crystal packing:

O-H···O=C: The hydroxyl group acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. This is typically a strong and highly directional interaction that plays a crucial role in forming chains or dimeric motifs.

N-H···O=C: The amide proton can also form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, further reinforcing the supramolecular structure.

N-H···O-H: The amide proton could potentially interact with the oxygen of the hydroxyl group of another molecule, though this is generally a less common motif compared to interactions with the more accessible carbonyl oxygen.

These interactions lead to the formation of well-defined one-, two-, or three-dimensional networks, which are responsible for the compound's crystalline architecture and its physical properties.

The table below summarizes the potential hydrogen bond interactions in the solid state of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-, based on the analysis of its functional groups and comparison with similar structures.

| Donor | Acceptor | Type of Interaction | Expected Significance |

| O-H | C=O | Intermolecular Hydrogen Bond | High |

| N-H | C=O | Intermolecular Hydrogen Bond | High |

| C-H | C=O | Weak Intermolecular Hydrogen Bond | Moderate |

| N-H | O-H | Intermolecular Hydrogen Bond | Low |

π-Stacking

The core 4-imidazolidinone ring is a saturated heterocyclic system and lacks an extended π-electron system. Therefore, classical π-π stacking interactions, which are common in aromatic systems, are not a feature of the intermolecular forces for 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- itself. The supramolecular assembly is predominantly governed by the hydrogen bonding network described above.

However, it is pertinent to note that in derivatives where an aromatic substituent might be introduced at the C2 or N1 position, the potential for π-π stacking or C-H···π interactions would arise. These interactions would then compete with and complement the existing hydrogen bonding capabilities of the 4-imidazolidinone core, potentially leading to significantly different crystal packing arrangements and physicochemical properties.

Chemical Reactivity, Functionalization, and Derivatization Strategies for 4 Imidazolidinone, 3 Hydroxy 2,2 Dimethyl

Reactions at the Imidazolidinone Ring System

The imidazolidinone core of 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- is susceptible to a variety of chemical transformations, including ring-opening and ring-closing reactions. These reactions are crucial for both the degradation and the synthesis of this heterocyclic scaffold.

Ring-Opening and Ring-Closing Transformations

The stability of the imidazolidinone ring is pH-dependent. Under acidic or basic conditions, the ring can undergo hydrolytic cleavage. For instance, the hydrolysis of imidazolidin-4-ones in buffered aqueous solutions has been studied, demonstrating that the rate of ring opening is influenced by the pH and the substituents on the ring. unifr.ch In acidic conditions, the hydrolysis of related iminohydantoins proceeds via a tetrahedral intermediate, which can then break down to yield the ring-opened product or a hydantoin. rsc.org The general mechanism for the acid-catalyzed hydrolysis of amides involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water. youtube.com

Conversely, ring-closing reactions are a cornerstone of imidazolidinone synthesis. A common method involves the cycloaddition of an amino acid, such as glycine (B1666218), with a Schiff base. researchgate.net The synthesis of 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- itself is achieved through the regioselective condensation of glycine hydroxamic acid with acetone (B3395972). rsc.orgresearchgate.net This reaction highlights the formation of the five-membered ring from acyclic precursors.

| Transformation | Reagents and Conditions | Product Type | Reference(s) |

| Ring-Opening (Hydrolysis) | Buffered aqueous solution (pH 4.6 or 7.3) | Ring-opened amino acid derivatives | unifr.ch |

| Ring-Opening (Hydrolysis) | 0.001–1 M HCl | Hydantoins or ring-opened products | rsc.org |

| Ring-Closing (Cycloaddition) | Glycine, Schiff's base, InCl3, microwave irradiation | Imidazolidinone derivatives | researchgate.net |

| Ring-Closing (Condensation) | Glycine hydroxamic acid, acetone | 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- | rsc.orgresearchgate.net |

Aromaticity/Antiaromaticity Considerations in Derivatives

The saturated imidazolidinone ring in 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- is not aromatic. However, derivatives of this compound can exhibit aromatic or antiaromatic properties. For example, oxidation of the imidazolidinone ring could lead to the formation of an imidazolone (B8795221) or a related unsaturated derivative. The synthesis of imidazol-2-ones from propargylic ureas can proceed via an imidazolidin-2-one intermediate, resulting in an aromatic five-membered ring. acs.org

Furthermore, the imidazolidinone scaffold can be used as a synthon for the preparation of more extended aromatic systems. For instance, certain imidazolidinone derivatives can react with o-phenylenediamines to afford imidazoquinoxaline derivatives, which are fully aromatic bicyclic systems. nih.govbenthamscience.com The potential for such transformations opens up avenues for creating a diverse range of aromatic compounds from the 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- core. The introduction of unsaturation into the ring would lead to a derivative with 4π electrons if the exocyclic carbonyl is not considered part of the system, which would be antiaromatic, or a more complex electronic structure if the carbonyl is involved in conjugation.

Reactivity of the 3-Hydroxy Moiety

The 3-hydroxy group, being part of a cyclic hydroxamic acid, is a key functional handle for the derivatization of 4-imidazolidinone, 3-hydroxy-2,2-dimethyl-. Its reactivity is distinct from that of a simple alcohol due to the adjacent nitrogen atom.

Esterification and Etherification Reactions

The 3-hydroxy group can undergo esterification to form the corresponding esters. The synthesis of active esters from N-hydroxy amides is a known transformation, often employed in peptide synthesis. For example, a polymer-bound 1-hydroxy-2-pyrrolidinone has been used to prepare active esters of N-blocked α-amino acids using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. oup.com Similarly, the amidation of esters can be directed by a nearby hydroxyl group, showcasing the reactivity of this functionality. acs.org The direct conversion of esters to amides is also a well-established reaction. masterorganicchemistry.com

Etherification of the 3-hydroxy group is also a feasible transformation. The Williamson ether synthesis, a classical method for forming ethers, can be applied, although selectivity can be a challenge in molecules with multiple nucleophilic sites. nih.gov

| Reaction | Reagents and Conditions | Product Type | Reference(s) |

| Esterification | N-blocked α-amino acid, DCC | Active ester derivative | oup.com |

| Etherification | Alkyl halide, base (e.g., Cs2CO3) | Ether derivative | nih.gov |

Oxidation and Reduction Pathways

The oxidation and reduction of the 3-hydroxy moiety and the adjacent carbonyl group can lead to a variety of derivatives. The reduction of amides and lactams typically requires strong reducing agents like lithium aluminum hydride (LiAlH4) and results in the corresponding amines. masterorganicchemistry.comwikipedia.orgyoutube.com In the case of 4-imidazolidinone, 3-hydroxy-2,2-dimethyl-, this could lead to the reduction of the C4-carbonyl to a methylene (B1212753) group. A highly chemoselective reduction of amides to alcohols with C-N bond cleavage has also been reported using SmI2/amine/H2O. acs.org

More specific to the 3-hydroxy group, the reductive cleavage of the N-O bond in hydroxamic acid derivatives is a known transformation. This can be achieved using reagents such as samarium iodide (SmI2) or through catalytic hydrogenation. acs.orgresearchgate.net This reaction would convert the 3-hydroxy group into a secondary amine (N-H).

The oxidation of the 3-hydroxy group is less commonly reported. However, the oxidation of a related 1,5-dimethyl-4-imino-3-(4-nitrophenyl)imidazolidin-2-one to a 5-hydroxy derivative has been observed. rsc.org The oxidation of the 3-hydroxy group could potentially lead to a nitrone-like intermediate.

| Reaction | Reagents and Conditions | Product/Transformation | Reference(s) |

| Reduction of Carbonyl | LiAlH4 | Reduction of C4-carbonyl to methylene | masterorganicchemistry.comwikipedia.orgyoutube.com |

| Reductive N-O Cleavage | SmI2/THF | Conversion of 3-hydroxy to N-H | researchgate.net |

| Reductive N-O Cleavage | Thiourea Dioxide | Selective formation of primary amides | acs.orgacs.org |

| Oxidation of Ring Carbon | Peroxides in THF | Oxidation at C5 of a related iminoimidazolidinone | rsc.org |

Functionalization of the 2,2-Dimethyl Substituents

The functionalization of the gem-dimethyl group at the C2 position of 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- presents a significant synthetic challenge. The C-H bonds of alkyl groups are generally unreactive and require harsh conditions or specialized catalytic systems for their activation.

To date, there are no specific reports on the functionalization of the 2,2-dimethyl group in 4-imidazolidinone, 3-hydroxy-2,2-dimethyl-. However, advances in C-H activation chemistry offer potential, albeit speculative, pathways. For example, rhodium-catalyzed amination of a gem-dimethyl group on a sulfamate (B1201201) has been demonstrated, although this is a highly specific system. acs.org

The inert nature of the gem-dimethyl group means that any derivatization at this position would likely require advanced synthetic methods that are still under development or have not yet been applied to this specific scaffold. The proximity of the heteroatoms in the imidazolidinone ring could potentially influence the reactivity of the C-H bonds of the methyl groups, but this has not been experimentally verified. Therefore, the 2,2-dimethyl substituents are generally considered as non-reactive functionalities under standard reaction conditions.

Stereoselective Functionalization of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

There is a notable absence of specific studies in peer-reviewed literature detailing the use of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- as a chiral auxiliary or as a substrate for stereoselective functionalization. While other chiral imidazolidinones, such as those popularized by MacMillan, are widely used as organocatalysts to induce stereoselectivity in various reactions by forming chiral iminium ions, the title compound has not been reported in a similar capacity.

The potential for stereoselective functionalization would theoretically hinge on several factors:

Use as a Chiral Auxiliary: For the compound to function as a chiral auxiliary, it would first need to be resolved into its separate enantiomers. Although it crystallizes into chiral crystals (a phenomenon of spontaneous resolution), a practical method for separating these enantiomers and their subsequent use to control stereochemistry in reactions at an attached substrate has not been described.

Diastereoselective Reactions: Functionalization of the existing ring could potentially proceed with diastereoselectivity if a chiral center is first introduced. For instance, alkylation at the N-1 position could be followed by a diastereoselective reaction at another position on the ring, guided by the stereochemistry of the N-1 substituent. However, specific examples of such a strategy have not been reported.

Without published research demonstrating its efficacy, the potential of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- in stereoselective synthesis remains speculative.

Synthesis of Advanced Derivatives and Analogues of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

The synthesis of advanced derivatives and analogues from 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- is not a well-documented area of research. However, based on the functional groups present, several derivatization strategies can be proposed. The primary sites for functionalization are the N-hydroxy group and the secondary amine at the N-1 position.

Derivatization of the N-Hydroxy Group: The N-hydroxy group of the cyclic hydroxamic acid is a key site for derivatization, such as O-alkylation and O-acylation, which are common reactions for hydroxylamines and hydroxamic acids.

O-Acylation: The hydroxyl group can be converted to an ester through reaction with acyl chlorides or acid anhydrides. organic-chemistry.org This reaction is often performed under acidic conditions to favor O-acylation over N-acylation of the ring amide. nih.gov Such derivatives could be explored for various applications, including as prodrugs or as intermediates for further synthesis.

O-Alkylation: Reaction with alkyl halides in the presence of a suitable base could yield the corresponding O-alkyl ethers. This functionalization modifies the electronic and steric properties of the molecule, potentially leading to new biological activities.

Derivatization at the N-1 Position: The secondary amine at the N-1 position of the imidazolidinone ring is another reactive site available for functionalization.

N-Alkylation and N-Arylation: The N-1 position can be alkylated using alkyl halides or arylated using methods like the Buchwald-Hartwig amination. organic-chemistry.org Such modifications are a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of heterocyclic scaffolds. For related imidazolidinones, N-alkylation has been shown to be a viable synthetic route. nih.gov

N-Acylation: The N-1 position can also be acylated using acyl chlorides or anhydrides, a reaction often catalyzed by Shvo's catalyst for direct acylation with aldehydes. lookchem.com This would lead to N-acyl imidazolidinone derivatives.

Synthesis of Spirocyclic Analogues: A potential extension from the core scaffold could be the synthesis of spirocyclic imidazolidinones. This class of compounds is present in several approved drugs. nih.gov While synthetic routes to spiro-imidazolidinones often involve the condensation of an α-amino carboxamide with a cyclic ketone, a theoretical pathway could involve the modification of the 2,2-dimethyl group of the title compound, although this would be synthetically challenging. The more common approach involves building the spirocyclic core from different precursors. eurjchem.com

The following table summarizes potential, though not explicitly reported, derivatization reactions for 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-.

| Reaction Type | Reagents and Conditions | Potential Product Class |

| O-Acylation | Acyl Chloride or Anhydride, Acidic or Basic conditions | O-Acyl-3-hydroxyimidazolidin-4-ones |

| O-Alkylation | Alkyl Halide, Base | O-Alkyl-3-hydroxyimidazolidin-4-ones |

| N1-Alkylation | Alkyl Halide, Base | 1-Alkyl-3-hydroxy-2,2-dimethylimidazolidin-4-ones |

| N1-Acylation | Acyl Chloride or Aldehyde (with catalyst) | 1-Acyl-3-hydroxy-2,2-dimethylimidazolidin-4-ones |

Applications in Chemical Synthesis and Materials Science

4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- as a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. sigmaaldrich.comnih.gov These compounds are temporarily incorporated into a prochiral substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. sigmaaldrich.com The imidazolidinone scaffold is a well-established motif in the design of chiral auxiliaries. researchgate.netresearchgate.net Notably, the Evans oxazolidinone auxiliaries, which share structural similarities with imidazolidinones, have been pivotal in the stereoselective synthesis of numerous natural products and medicinally important compounds. nih.govresearchgate.net

The potential of 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- as a chiral auxiliary stems from its inherent chirality and the steric hindrance provided by the gem-dimethyl group at the C2 position. This steric bulk can effectively shield one face of a reactive intermediate, such as an enolate, directing an incoming electrophile to the opposite face and thereby inducing a high degree of diastereoselectivity. The 3-hydroxy group can also play a crucial role, potentially acting as a coordination site for metal ions in Lewis acid-catalyzed transformations, further rigidifying the transition state and enhancing stereocontrol.

While specific examples for this particular compound are not prevalent, the general principle is well-demonstrated with other imidazolidinone derivatives. For instance, chiral imidazolidinone complexes have been shown to provide high asymmetric induction in aldol (B89426) and Michael reactions. msu.edu

Role as a Building Block in Complex Organic Synthesis

Imidazolidinone derivatives are recognized as valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and natural products. mdpi.comnih.gov Their rigid, heterocyclic structure can serve as a core scaffold upon which further complexity can be built.

4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- offers multiple points for synthetic elaboration. The secondary amine within the ring can be acylated or alkylated, the hydroxyl group can be functionalized, and the carbonyl group can undergo various transformations. This versatility makes it a potentially useful precursor for the synthesis of more complex, biologically active compounds. For example, the imidazolidinone ring is a key structural motif in several FDA-approved drugs, such as the antibiotic azlocillin (B1666447) and the ACE inhibitor imidapril. nih.govwikipedia.org The synthesis of novel imidazolidinone derivatives is an active area of research, with studies exploring their potential as anticancer agents and chemosensitizers for antibiotic-resistant bacteria. nih.govresearchgate.netnih.gov

Integration into Novel Catalytic Systems (e.g., Organocatalysis, Ligand Design)

The field of organocatalysis has been revolutionized by the development of imidazolidinone-based catalysts, most notably those pioneered by David MacMillan. sigmaaldrich.comtcichemicals.com These catalysts, often derived from chiral amino acids, operate by forming a transient iminium ion with α,β-unsaturated aldehydes, which lowers the LUMO of the substrate and activates it towards nucleophilic attack. wikipedia.orgsigmaaldrich.comrsc.org This mode of activation has been successfully applied to a wide range of asymmetric transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and 1,3-dipolar cycloadditions, all proceeding with high levels of enantioselectivity. sigmaaldrich.comtcichemicals.com

Given its structure, 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- is a prime candidate for development as an organocatalyst. Its chiral backbone could induce asymmetry in catalytic transformations. Furthermore, the hydroxyl group could participate in hydrogen bonding interactions within the transition state, potentially influencing both reactivity and selectivity. Research has also focused on developing recyclable imidazolidinone catalysts, for instance by immobilizing them on polymers or incorporating phosphonyl groups, to enhance their practical utility and reduce costs. nih.gov

The following table summarizes some of the asymmetric reactions catalyzed by MacMillan's imidazolidinone organocatalysts, illustrating the potential applications for new derivatives like 4-imidazolidinone, 3-hydroxy-2,2-dimethyl-.

| Asymmetric Reaction | Substrate Class | Catalyst Type | Outcome |

| Diels-Alder Reaction | α,β-Unsaturated Aldehydes | Chiral Imidazolidinone | High Yield and Enantioselectivity sigmaaldrich.comtcichemicals.com |

| Friedel-Crafts Alkylation | Indoles, Pyrroles | Chiral Imidazolidinone | High Enantioselectivity sigmaaldrich.com |

| 1,3-Dipolar Cycloaddition | α,β-Unsaturated Aldehydes | Chiral Imidazolidinone | High Enantioselectivity sigmaaldrich.com |

| Mukaiyama-Michael Addition | α,β-Unsaturated Aldehydes | Chiral Imidazolidinone | High Yield and Selectivity tcichemicals.com |

| Epoxidation | α,β-Unsaturated Aldehydes | Chiral Imidazolidinone | High Yield and Selectivity tcichemicals.com |

Beyond organocatalysis, the nitrogen and oxygen atoms in 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- make it a potential ligand for metal-based catalysts. The chelation of a metal center could lead to the formation of well-defined, chiral catalytic species for a variety of transformations.

Development of Supramolecular Assemblies Involving 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl-

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, to construct large, well-ordered assemblies. nih.gov The 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- molecule possesses both hydrogen bond donors (the N-H and O-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), making it an ideal candidate for forming supramolecular structures.

Incorporation into Advanced Materials (e.g., Polymers, Frameworks)

The bifunctional nature of 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- allows for its potential incorporation into polymeric materials. The secondary amine and hydroxyl group can serve as points for polymerization, leading to the formation of polyamides, polyesters, or polyurethanes. The rigid imidazolidinone ring would be incorporated into the polymer backbone, likely imparting increased thermal stability and modifying the mechanical properties of the resulting material.

A related compound, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), is used in the production of high-performance polymers such as polyamides, polyimides, and polyethersulfones, where it can act as a solvent or an accelerator. mitsuichemicals.com This demonstrates the utility of the imidazolidinone core in polymer chemistry. By analogy, polymers derived from 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- could have interesting properties, with the chirality of the monomer potentially leading to chiral polymers with applications in enantioselective separations or as chiral stationary phases in chromatography.

Applications in Non-Biological Molecular Recognition

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. While often studied in biological systems, the principles of molecular recognition are also fundamental to the design of synthetic receptors for non-biological applications, such as sensing and separations.

A synthetic host molecule based on the 4-imidazolidinone, 3-hydroxy-2,2-dimethyl- scaffold could be designed to selectively bind specific guest molecules. The combination of its defined three-dimensional structure, chirality, and hydrogen bonding capabilities could allow for enantioselective recognition of chiral guests. For instance, a macrocyclic host incorporating this imidazolidinone unit might exhibit selective binding for one enantiomer of a chiral carboxylic acid or amine through a combination of hydrogen bonding and steric interactions. Studies on imidazolidine-4-one derivatives have shown their potential for interaction with biological targets, and similar principles of molecular interaction can be applied to non-biological systems. nih.govresearchgate.net

Future Research Directions and Unexplored Avenues for 4 Imidazolidinone, 3 Hydroxy 2,2 Dimethyl

Development of More Efficient and Sustainable Synthetic Routes

Key areas for investigation include:

Catalytic Approaches: Moving beyond stoichiometric reagents to catalytic systems could significantly improve atom economy and reduce waste. Research into acid or base-catalyzed cyclocondensations under milder conditions is a promising starting point. mdpi.com

Renewable Feedstocks: Investigating pathways that utilize biomass-derived starting materials instead of petroleum-based acetone (B3395972) would represent a major advance in sustainability. nsf.gov For instance, developing catalytic routes from bio-derived glycerol (B35011) or other platform chemicals could be explored.

Flow Chemistry: Implementing continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, improved purity, and safer, more scalable production.

Alternative Solvents: The exploration of green solvents, such as water, supercritical CO₂, or bio-derived solvents like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) itself, could replace traditional organic solvents, minimizing environmental impact. wikipedia.orgsigmaaldrich.com

Table 1: Comparison of Current and Proposed Synthetic Strategies

| Parameter | Current Method (Acetone Condensation) rsc.orgresearchgate.net | Future Sustainable Routes |

|---|---|---|

| Starting Materials | Glycine (B1666218) hydroxamic acid, Acetone | Biomass-derived platform chemicals |

| Catalysis | Typically uncatalyzed or uses stoichiometric reagents | Heterogeneous/Homogeneous catalysis, Biocatalysis |

| Solvent | Acetone (reagent and solvent) | Water, Supercritical Fluids, Green Solvents |

| Process | Batch processing | Continuous flow processing |

| Key Advantages | Established, regioselective | Improved atom economy, reduced waste, enhanced safety, scalability |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the formation and reactivity of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- is crucial for optimizing existing protocols and designing new transformations. The reported regioselectivity of its synthesis is a key phenomenon that warrants deeper investigation. rsc.orgresearchgate.net

Future mechanistic studies should aim to:

Elucidate the Cyclization Pathway: Detailed kinetic studies, coupled with computational modeling, can map the energy profile of the condensation reaction between glycine hydroxamic acid and acetone. This would clarify the factors controlling the observed regioselectivity over other potential isomers. mdpi.com

Identify and Characterize Intermediates: The use of advanced spectroscopic techniques (e.g., in-situ NMR, rapid-injection-quench) could allow for the trapping and characterization of transient intermediates, providing direct evidence for the proposed reaction mechanism.

Investigate Chiral Crystallization: The process by which the achiral molecule forms chiral crystals is of fundamental interest. rsc.orgresearchgate.net Studies focusing on nucleation, crystal growth, and intermolecular interactions (e.g., hydrogen bonding) in the solid state would provide valuable insights.

Table 2: Key Areas for Mechanistic Investigation

| Research Question | Proposed Methodology | Expected Outcome |

|---|---|---|

| What governs the regioselectivity of the synthesis? | DFT calculations, kinetic analysis, Hammett studies | A predictive model for reaction outcomes and rational optimization of conditions. |

| What is the structure of the key reaction intermediate? | Cryo-spectroscopy, intermediate trapping experiments | Direct structural evidence of the reaction pathway. |

| How do intermolecular forces drive chiral crystallization? | Solid-state NMR, X-ray crystallography, molecular dynamics | Understanding of supramolecular assembly for potential use in chiral separations. |

Advancements in Computational Predictive Modeling

Computational chemistry offers a powerful toolkit for accelerating research by predicting molecular properties and reactivity, thereby guiding experimental design. For imidazolidinone derivatives, modeling has already been used to explain mechanisms of action and rationalize regioselectivity. mdpi.comnih.govnih.gov Applying and advancing these techniques for 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- is a logical next step.

Future computational efforts should include:

Accurate Property Prediction: Employing high-level quantum mechanical calculations to predict spectroscopic signatures (NMR, IR, UV-Vis), which can aid in the characterization of the molecule and its derivatives.

Reactivity Modeling: Using Density Functional Theory (DFT) to model potential reaction pathways for novel derivatizations, identifying the most energetically favorable routes and predicting potential side products.

Predicting Biological Activity: If derivatives are synthesized for medicinal purposes, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, streamlining the drug discovery process. mdpi.com

Solid-State Simulation: Modeling the crystalline structure to understand the forces behind its unique chiral packing and predict polymorphism. researchgate.net

Table 3: Focus Areas for Computational Predictive Modeling

| Property/Phenomenon to Model | Recommended Computational Method | Potential Impact |

|---|---|---|

| Spectroscopic Data (NMR, IR) | DFT, Time-Dependent DFT (TD-DFT) | Faster and more accurate structural verification of new compounds. |

| Reaction Pathways & Transition States | DFT, ab initio methods | Rational design of synthetic routes with higher yields and selectivity. |

| Intermolecular Interactions | Molecular Dynamics (MD), Quantum Theory of Atoms in Molecules (QTAIM) | Insight into solvent effects, crystal packing, and receptor binding. |

| Chirality and Crystal Packing | Solid-State DFT, Crystal Structure Prediction | Design of materials with specific optical or separation properties. |

Exploration of Novel Chemical Transformations and Derivatizations

The functional groups present in 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- (a secondary amine, a tertiary amide, a hydroxyl group, and a carbonyl group) offer multiple handles for chemical modification. Exploring these transformations can lead to a diverse library of novel compounds with unique properties and potential applications.

Future research should target the synthesis of new derivatives by:

Modification of the Hydroxyl Group: Esterification or etherification of the N-hydroxy group could yield new families of compounds, potentially acting as prodrugs or monomers for polymerization.

Substitution at the N-1 Position: Alkylation, arylation, or acylation at the N-1 position would introduce significant structural diversity, which could be used to tune solubility, steric properties, and biological activity.

Ring-Opening Reactions: Controlled hydrolysis or reduction could open the imidazolidinone ring to produce novel N-substituted amino acid derivatives, which are valuable building blocks in their own right.

Complexation with Metals: The oxygen and nitrogen atoms can act as ligands, making the compound a candidate for the synthesis of novel coordination complexes with interesting catalytic or material properties.

Table 4: Potential Novel Derivatizations and Transformations

| Reaction Site | Type of Transformation | Potential Derivative Class |

|---|---|---|

| N3-OH Group | Esterification, Etherification | N-Acyloxy or N-Alkoxy imidazolidinones |

| N1-H Group | Alkylation, Acylation | N1-Substituted imidazolidinones |

| C4=O Group | Reduction, Thionation | 4-Hydroxyimidazolidines, Imidazolidine-4-thiones |

| Imidazolidinone Ring | Hydrolytic Ring Cleavage | α-(Alkylamino)-α,α-dimethylglycine derivatives |

Expansion into New Areas of Materials Chemistry

While research on imidazolidinones has often focused on medicinal chemistry, the unique structure of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- makes it an attractive candidate for applications in materials science. This remains a largely unexplored frontier.

Promising avenues for future materials research include:

Polymer Synthesis: The hydroxyl group provides a reactive site for polycondensation reactions. Polymers incorporating the rigid, polar imidazolidinone backbone could exhibit interesting thermal stability, selective permeability, or adhesive properties.

Hydrogel Formation: Derivatives with multiple hydrogen-bonding sites could be designed to self-assemble into supramolecular hydrogels, with potential applications in tissue engineering or controlled-release systems.

Functional Monomers: The compound could serve as a functional monomer, imparting specific properties like chirality, polarity, or metal-binding capability to larger polymer chains.

High-Performance Solvents: Related structures like DMI are known as stable, polar aprotic solvents. wikipedia.orgsigmaaldrich.com The title compound and its derivatives could be investigated as novel, potentially biodegradable, and functional solvents for specialized applications.

Table 5: Potential Applications in Materials Chemistry

| Material Type | Key Molecular Feature to Exploit | Potential Application Area |

|---|---|---|

| Specialty Polymers | N-OH for polymerization, rigid backbone | Gas separation membranes, high-temperature adhesives |

| Supramolecular Gels | Hydrogen bonding capacity | Drug delivery, 3D cell culture scaffolds |

| Metal-Organic Frameworks (MOFs) | N and O donor atoms | Catalysis, gas storage, chemical sensing |

| Functional Coatings | Polarity and hydrogen bonding | Anti-fouling surfaces, hydrophilic coatings |

Interdisciplinary Research Opportunities

The full exploitation of 4-Imidazolidinone, 3-hydroxy-2,2-dimethyl- will require collaboration across multiple scientific disciplines. Its structural features suggest a wide range of potential interdisciplinary applications that extend beyond traditional organic chemistry.

Future interdisciplinary research should foster connections with:

Medicinal Chemistry and Chemical Biology: The imidazolidinone scaffold is present in numerous bioactive compounds. nih.govnih.govmdpi.com A systematic screening of the title compound and its derivatives against various biological targets (e.g., enzymes, receptors) could uncover new therapeutic leads.

Analytical Chemistry: Chiral derivatives could be developed as novel reagents for the enantioselective separation of racemic mixtures in chromatography or as unique tags for mass spectrometry analysis. nih.gov

Asymmetric Catalysis: The chiral environment created by the molecule's crystal structure suggests that its derivatives could be explored as chiral ligands or organocatalysts for asymmetric synthesis.

Agrochemistry: Similar to pharmaceuticals, heterocyclic compounds are a rich source of new herbicides and pesticides. Screening new derivatives for agrochemical activity is a viable research direction.

Table 6: Summary of Interdisciplinary Research Opportunities

| Collaborating Field | Research Goal | Rationale |

|---|---|---|

| Medicinal Chemistry | Discover new drug candidates | The imidazolidinone core is a known pharmacophore. nih.govmdpi.com |

| Analytical Chemistry | Develop new chiral separation tools | The compound's inherent chirality in the solid state can be translated to molecular derivatives. researchgate.netnih.gov |

| Asymmetric Catalysis | Create novel chiral ligands/catalysts | The rigid heterocyclic scaffold can provide a well-defined chiral environment for metal centers. |

| Agrochemistry | Find new crop protection agents | Heterocycles are a cornerstone of modern agrochemical discovery. |

Q & A

Q. What are the standard synthetic routes for 3-hydroxy-2,2-dimethyl-4-imidazolidinone, and how do reaction conditions influence product yield and purity?

The most common method involves condensation of α-amino amides with aldehydes/ketones under harsh conditions (strong acids, high temperatures). However, newer strategies under mild conditions, such as Bode et al.'s aldehyde conjugation using amino hydrazides (room temperature, aqueous media) and Raj et al.'s intramolecular "CyClick" cyclization, offer improved yields (up to 85%) and reduced diastereomer formation . For example, the CyClick method achieves cyclization in peptides without epimerization, making it suitable for bioactive molecule synthesis .

Q. How is the enantiomeric purity of 3-hydroxy-2,2-dimethyl-4-imidazolidinone determined experimentally?

Chiral HPLC is the gold standard for enantiomeric purity analysis. For instance, enantioselective reductions of diketones using ruthenium catalysts (e.g., TsDPEN complex) yield hydroxy ketones with >98% enantiomeric excess (ee), validated by chiral HPLC with specific columns (e.g., Daicel Chiralpak) and isopropanol/hexane mobile phases . NMR spectroscopy (e.g., , ) and X-ray crystallography further confirm structural assignments and stereochemistry .

Q. What spectroscopic techniques are critical for characterizing 4-imidazolidinone derivatives?

Key techniques include:

- NMR : Distinct δ values for hydroxyl (3.5–4.5 ppm) and methyl groups (1.2–1.5 ppm) resolve stereoisomers.

- FT-IR : Stretching vibrations for C=O (1650–1750 cm) and N–H (3200–3400 cm) confirm ring formation.

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing diastereomeric mixtures of 4-imidazolidinone derivatives?

Diastereomers often exhibit overlapping NMR signals. Strategies include:

- Dynamic NMR : Variable-temperature -NMR distinguishes rotamers by observing coalescence temperatures.

- X-ray crystallography : Absolute configuration determination via crystal structure analysis (e.g., CCDC deposition).

- Computational modeling : DFT calculations (e.g., Gaussian) predict -NMR shifts to match experimental data .

Q. What strategies are employed to incorporate 3-hydroxy-2,2-dimethyl-4-imidazolidinone into cyclic peptides, and what challenges arise in maintaining stereochemical integrity?

Macrocyclization via 4-imidazolidinone formation (e.g., intramolecular Michael addition) is a key strategy. Challenges include:

Q. What role does 3-hydroxy-2,2-dimethyl-4-imidazolidinone play in the synthesis of α,α-disubstituted α-amino acids?

The compound serves as a chiral auxiliary in allylic alkylation reactions. For example, Sercel et al. converted 4-imidazolidinone derivatives to α-amino acids via Pd-catalyzed asymmetric alkylation, achieving >90% ee using (R)-BINAP ligands . Post-functionalization (e.g., hydrolysis, hydrogenolysis) yields enantiopure amino acids for bioactive peptide synthesis .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.